5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole
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Overview
Description
5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure. This specific compound is characterized by the presence of two chlorine atoms, one on the benzoxazole ring and the other on the propyl side chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 3-chloropropionyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated benzoxazole derivatives.
Scientific Research Applications
5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The benzoxazole ring can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
- 5-Chloro-2-pentanone
- 3-Chloropropyl methyl ketone
Uniqueness
5-Chloro-2-(3-chloropropyl)-1,3-benzoxazole is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Properties
Molecular Formula |
C10H9Cl2NO |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-chloro-2-(3-chloropropyl)-1,3-benzoxazole |
InChI |
InChI=1S/C10H9Cl2NO/c11-5-1-2-10-13-8-6-7(12)3-4-9(8)14-10/h3-4,6H,1-2,5H2 |
InChI Key |
SKPVQUBFXPHZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CCCCl |
Origin of Product |
United States |
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